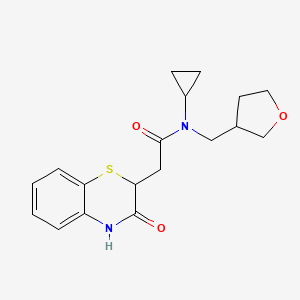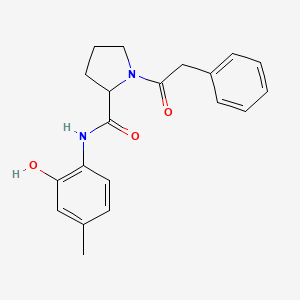![molecular formula C19H16Cl2N2O5S2 B7532813 4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B7532813.png)
4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of Janus kinase inhibitors, which are known to have anti-inflammatory and immunosuppressive properties.
Mecanismo De Acción
4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide acts by selectively inhibiting the activity of Janus kinases, which are involved in the signaling pathways of various cytokines and growth factors. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and the suppression of immune responses.
Biochemical and Physiological Effects:
4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide has been shown to have significant biochemical and physiological effects in various preclinical and clinical studies. It has been shown to reduce the levels of various pro-inflammatory cytokines, including interleukin-6, interleukin-12, and tumor necrosis factor-alpha. It has also been shown to reduce the activation of T cells and B cells, which play a key role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide in lab experiments include its selectivity for Janus kinases, its ability to reduce the production of pro-inflammatory cytokines, and its potential therapeutic applications in various autoimmune and inflammatory diseases. The limitations of using 4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide in lab experiments include its potential toxicity, the need for further studies to determine its long-term safety and efficacy, and the need for more selective and potent Janus kinase inhibitors.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide and other Janus kinase inhibitors. These include the development of more selective and potent inhibitors, the identification of new therapeutic applications, and the investigation of the long-term safety and efficacy of these compounds. Additionally, the use of 4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide in combination with other drugs and therapies may provide new treatment options for various autoimmune and inflammatory diseases.
Métodos De Síntesis
4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-chloronitrobenzene with 4-chloroaniline, followed by the introduction of a sulfonyl group and a methoxyphenyl group. The final product is obtained through a sulfonation reaction.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of Janus kinases, which play a key role in the signaling pathways that lead to inflammation and immune response.
Propiedades
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O5S2/c1-28-15-6-8-16(9-7-15)29(24,25)23-19-12-17(10-11-18(19)21)30(26,27)22-14-4-2-13(20)3-5-14/h2-12,22-23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHQIRZWFKQWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-benzylpiperidin-4-yl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)propanamide](/img/structure/B7532737.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B7532743.png)
![3-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-1,1-dioxo-2H-1lambda6,2,3-benzothiadiazin-4-one](/img/structure/B7532747.png)

![N-(cyclohexylmethyl)-2-[4-[(2-fluorophenyl)sulfonyl-methylamino]phenoxy]acetamide](/img/structure/B7532782.png)
![2-phenyl-N'-[3-(4-phenylpiperazin-1-yl)propanoyl]butanehydrazide](/img/structure/B7532795.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(carbamoylamino)-4-methylpentanoate](/img/structure/B7532800.png)

![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)
![N-[1-[1-[2-(tert-butylcarbamoylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532824.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)
![N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532836.png)
![Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7532850.png)
![[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)